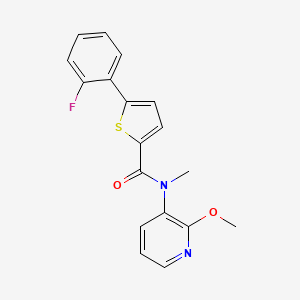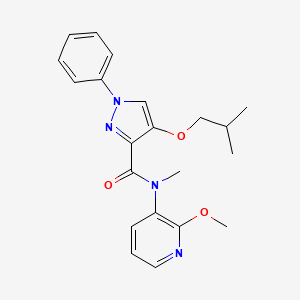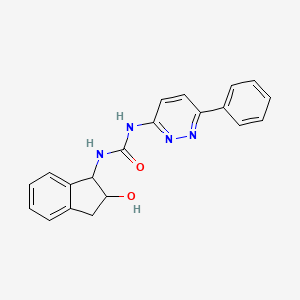
5-(2-fluorophenyl)-N-(2-methoxypyridin-3-yl)-N-methylthiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-fluorophenyl)-N-(2-methoxypyridin-3-yl)-N-methylthiophene-2-carboxamide, also known as ML347, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various medical conditions. This compound belongs to the class of thiophene carboxamides and has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurodegenerative disorders.
作用机制
5-(2-fluorophenyl)-N-(2-methoxypyridin-3-yl)-N-methylthiophene-2-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of certain proteins that are involved in various cellular processes, including cell growth and survival, inflammation, and neuronal function. Specifically, this compound targets the enzymes known as histone deacetylases (HDACs), which play a critical role in regulating gene expression and protein function. By inhibiting HDACs, this compound can modulate the activity of various signaling pathways and cellular processes, leading to its therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific medical condition being studied. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth and metastasis. Inflammatory cells, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the attenuation of inflammation. In neuronal cells, this compound has been shown to protect against oxidative stress and excitotoxicity, leading to the preservation of neuronal function and survival.
实验室实验的优点和局限性
The advantages of using 5-(2-fluorophenyl)-N-(2-methoxypyridin-3-yl)-N-methylthiophene-2-carboxamide in lab experiments include its high selectivity and potency towards its target proteins, its well-established synthesis method and purification protocols, and its extensive preclinical data supporting its therapeutic potential. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, its potential off-target effects on other proteins, and its lack of clinical data in humans.
未来方向
There are several future directions for the research and development of 5-(2-fluorophenyl)-N-(2-methoxypyridin-3-yl)-N-methylthiophene-2-carboxamide. These include further optimization of its chemical structure to improve its pharmacokinetic properties and reduce its potential off-target effects, the evaluation of its efficacy and safety in clinical trials, and the exploration of its potential therapeutic applications in other medical conditions, such as autoimmune diseases and cardiovascular disorders. Additionally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic effects and reduce its potential side effects.
合成方法
The synthesis of 5-(2-fluorophenyl)-N-(2-methoxypyridin-3-yl)-N-methylthiophene-2-carboxamide involves the reaction of 2-fluoroaniline with 2-methoxypyridine-3-carboxylic acid, followed by the coupling of the resulting intermediate with methyl isothiocyanate. The final product is obtained after purification and crystallization, and its purity and identity are confirmed by various analytical techniques, including NMR spectroscopy and high-performance liquid chromatography.
科学研究应用
5-(2-fluorophenyl)-N-(2-methoxypyridin-3-yl)-N-methylthiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various medical conditions. In preclinical studies, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells, reducing inflammation, and protecting neurons from degeneration. Moreover, this compound has been shown to have a high selectivity and potency towards its target proteins, making it a promising candidate for drug development.
属性
IUPAC Name |
5-(2-fluorophenyl)-N-(2-methoxypyridin-3-yl)-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-21(14-8-5-11-20-17(14)23-2)18(22)16-10-9-15(24-16)12-6-3-4-7-13(12)19/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZWASOURXCTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(N=CC=C1)OC)C(=O)C2=CC=C(S2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-2-fluoro-N-[[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]methyl]aniline](/img/structure/B7663651.png)
![4-[1-(2,4-Dimethylphenyl)imidazol-2-yl]sulfonylbutanenitrile](/img/structure/B7663656.png)
![4-bromo-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B7663668.png)
![(2R)-1-[2-(2-phenylethyl)-1,3-thiazole-4-carbonyl]piperidine-2-carboxylic acid](/img/structure/B7663676.png)
![4-bromo-N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-fluoroaniline](/img/structure/B7663687.png)
![(2R)-1-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]piperidine-2-carboxylic acid](/img/structure/B7663692.png)
![3-(5-Fluoropyridin-2-yl)-1-methyl-1-[2-(oxan-4-yl)ethyl]urea](/img/structure/B7663698.png)
![4-hydroxy-N-[2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]ethyl]benzamide](/img/structure/B7663707.png)


![1-Methyl-3-[1-(1-propan-2-ylbenzimidazol-2-yl)ethylamino]pyrrolidin-2-one](/img/structure/B7663749.png)
![3-ethyl-5-[[1-(3-fluorophenyl)imidazol-2-yl]sulfonylmethyl]-1H-1,2,4-triazole](/img/structure/B7663750.png)
![2-[(Z)-1-(2,3-dihydro-1-benzofuran-5-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7663754.png)
![(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B7663758.png)
